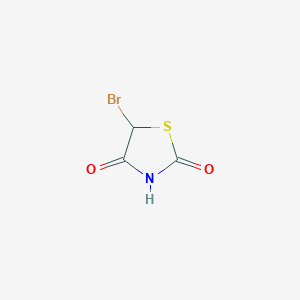
5-Bromothiazolidine-2,4-dione
Vue d'ensemble
Description
5-Bromothiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a heterocyclic compound that has been extensively studied due to its diverse biological activities. The bromine atom at the fifth position on the thiazolidine ring is expected to influence the compound's reactivity and interaction with biological targets. Research has shown that various substitutions on the thiazolidine-2,4-dione core can lead to compounds with significant antiproliferative, antidiabetic, anti-inflammatory, antibiotic, antihistamine, antimicrobial, and antidepressant activities .
Synthesis Analysis
The synthesis of 5-Bromothiazolidine-2,4-dione derivatives involves the introduction of different substituents at the fifth position of the thiazolidine ring. For instance, novel derivatives with substituted aromatic sulfonyl chlorides and alkyl halides have been synthesized and characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Another approach includes one-pot cyclizations of arylacetonitriles with isothiocyanates and ethyl 2-chloro-2-oxoacetate to produce 2-alkylidenethiazolidine-4,5-diones with antibiotic properties .
Molecular Structure Analysis
The molecular structure of 5-Bromothiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of the bromine atom and other substituents affects the compound's ability to interact with biological targets. Docking studies have shown that certain derivatives exhibit specific interactions with key residues in the binding site of PPARgamma, suggesting that these molecules are potential ligands of this receptor . The structure-activity relationship studies indicate that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for substantial activity .
Chemical Reactions Analysis
The chemical reactivity of 5-Bromothiazolidine-2,4-dione derivatives is influenced by the substituents attached to the thiazolidine core. These substituents can participate in various chemical reactions, leading to the formation of compounds with different biological activities. For example, the synthesis of potential antihistamines involved the reaction of 5-arylidenethiazolidine-2,4-dione potassium salt with 4-bromobenzyl bromide . The introduction of different substituents can also lead to compounds with antimicrobial activity against a range of pathogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiazolidine-2,4-dione derivatives, such as log P values, are important for their pharmacokinetic behavior and biological efficacy . These properties are determined by the molecular structure and the nature of the substituents. The log P values, which indicate the lipophilicity of the compounds, can influence their ability to cross cell membranes and reach their targets. The synthesis of derivatives with varying substituents allows for the exploration of these properties in relation to their biological activities .
Applications De Recherche Scientifique
Antimicrobial Application
- Scientific Field: Medicinal Chemistry
- Summary of Application: Thiazolidin-2,4-dione derivatives have shown promising antimicrobial activity. They were evaluated against selected fungal and bacterial strains .
- Methods of Application: The antimicrobial potential was evaluated using the serial tube dilution method. Fluconazole and cefadroxil were used as reference antifungal and antibacterial drugs respectively .
- Results: The molecules H5, H13, H15, and H18 exhibited moderate to good antimicrobial activity against various selected strains of microbial species with MIC ranging from 7.3 µM to 26.3 µM .
Antioxidant Application
- Scientific Field: Medicinal Chemistry
- Summary of Application: Thiazolidin-2,4-dione derivatives were also evaluated for their antioxidant potential .
- Methods of Application: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity was used to assess the antioxidant potential of the synthesized analogues .
- Results: In antioxidant evaluation studies, the analogue H5 with IC50=14.85 μg/mL was found to be the most active molecule .
Anticancer Application
- Scientific Field: Medicinal Chemistry
- Summary of Application: Thiazolidin-2,4-dione derivatives were assessed for their anticancer potential . A novel VEGFR-2-targeting thiazolidine-2,4-dione derivative with potential anticancer properties was designed and synthesized .
- Methods of Application: The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay .
- Results: The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential . The study’s findings suggest that compound 15 might be an effective anticancer lead compound .
Hypoglycemic Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance .
- Methods of Application: TZD analogues improve insulin resistance through PPAR-γ receptor activation .
- Results: The TZD scaffold has been utilized in the development of hypoglycemic agents .
Antiradical Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: New phenolic derivatives of thiazolidine-2,4-dione with antioxidant and antiradical properties have been synthesized .
- Methods of Application: The antioxidant capacity of the synthesized compounds was assessed through several in vitro antiradical, electron transfer, and Fe 2+ chelation assays .
- Results: The top polyphenolic compounds 5f and 5l acted as potent antiradical and electron donors, with activity comparable to the reference antioxidants used .
Proteomics Research
- Scientific Field: Proteomics
- Summary of Application: 5-Bromothiazolidine-2,4-dione is used as a biochemical for proteomics research .
- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific research goals .
- Results: The results or outcomes obtained would also depend on the specific research goals .
Synthetic Chemistry
- Scientific Field: Synthetic Chemistry
- Summary of Application: The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
- Methods of Application: The specific methods of application in synthetic chemistry can vary widely depending on the specific research goals .
- Results: The results or outcomes obtained would also depend on the specific research goals .
Proteomics Research
- Scientific Field: Proteomics
- Summary of Application: 5-Bromothiazolidine-2,4-dione is used as a biochemical for proteomics research .
- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific research goals .
- Results: The results or outcomes obtained would also depend on the specific research goals .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBGMOONSUDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393006 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiazolidine-2,4-dione | |
CAS RN |
125518-48-1 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



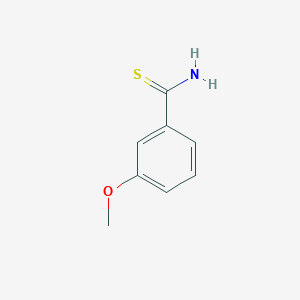
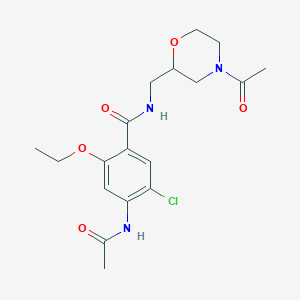
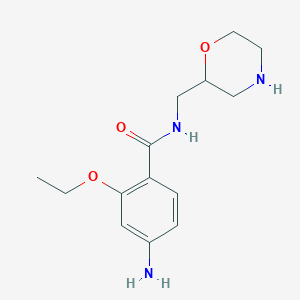
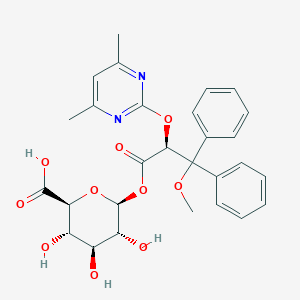
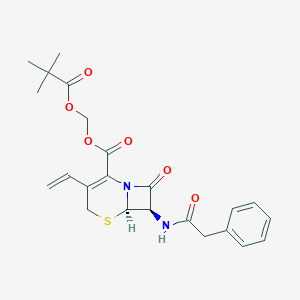
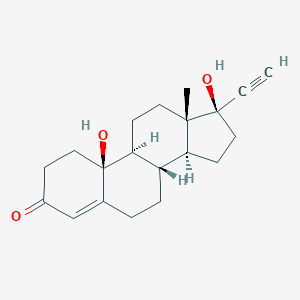
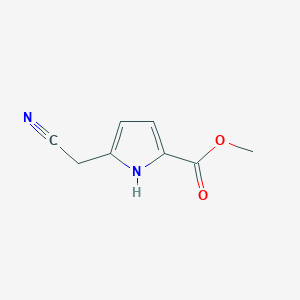
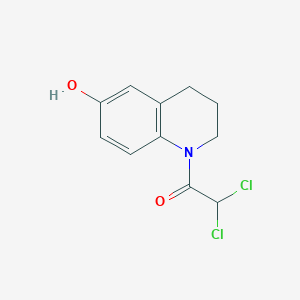
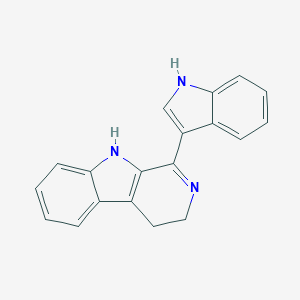
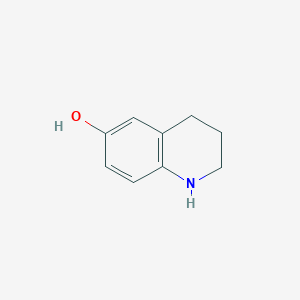
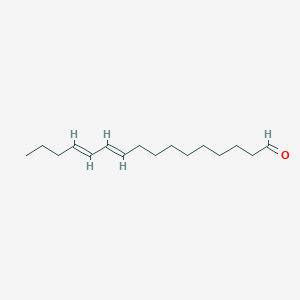
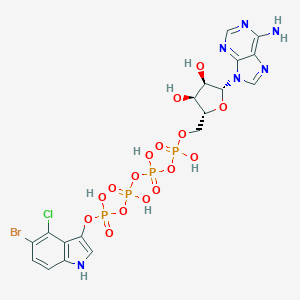
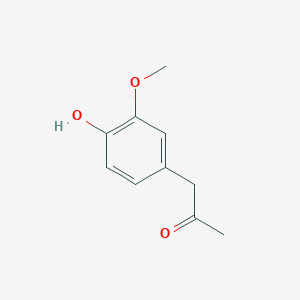
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)